3-cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine ring. The piperazine is further modified by a benzoyl group bearing a 1H-pyrrol-1-yl substituent. Pyridazine derivatives are recognized for diverse pharmacological activities, including antiplatelet, antibacterial, and antiviral effects .
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(18-5-7-19(8-6-18)25-11-1-2-12-25)27-15-13-26(14-16-27)21-10-9-20(23-24-21)17-3-4-17/h1-2,5-12,17H,3-4,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBAGUADEPICKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyridazine is a synthetic compound that belongs to a class of pyridazine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.4 g/mol. The compound features a cyclopropyl group, a pyridazine core, and a piperazine moiety substituted with a pyrrole-benzoyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyridazine class exhibit diverse biological activities, including:
- Antitumor Activity : Studies suggest that pyridazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter systems, indicating possible antidepressant properties.
- Antimicrobial Activity : Certain pyridazine compounds have demonstrated effectiveness against bacterial and fungal strains.
Antitumor Activity
A significant focus of research on this compound has been its antitumor potential. A study conducted by Kalai et al. evaluated the cytotoxic effects of similar pyridazine derivatives against various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity with an IC50 value that suggests effective inhibition of cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| 3-Cyclopropyl Derivative | Ovarian Cancer | 15 | Moderate cytotoxicity observed |
| 3-Cyclopropyl Derivative | Breast Cancer | 20 | Limited toxicity towards healthy cells |
Neuropharmacological Studies
The neuropharmacological profile of this compound has also been investigated. Research indicates that derivatives containing the pyrrole moiety can influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
Case Study: Antidepressant Activity
In a controlled study, a related compound exhibited significant antidepressant-like effects in rodent models when administered at varying doses. The study highlighted the importance of the piperazine ring in enhancing receptor affinity.
| Dose (mg/kg) | Behavior Test | Result |
|---|---|---|
| 5 | Forced Swim Test | Reduced immobility time |
| 10 | Tail Suspension Test | Increased climbing behavior |
Comparison with Similar Compounds
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structural Differences: Chlorine atoms replace the cyclopropyl group (position 3) and the benzoyl-pyrrole moiety (position 6). Piperazine is substituted with a 3-(4-chlorophenoxy)propyl chain instead of a benzoyl group.
- Physicochemical Data: Property Target Compound 3-Chloro Derivative Core Heterocycle Pyridazine Pyridazine Position 3 Substituent Cyclopropyl Chlorine Piperazine Substituent Benzoyl-pyrrole Phenoxypropyl Key Pharmacological Effects Not explicitly reported Antiplatelet, antibacterial
BK69204: 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
- Structural Differences :
- The benzoyl group is substituted with a trifluoromethyl (CF₃) group instead of pyrrole.
- Cyclopropyl is retained, suggesting its critical role in spatial arrangement or target binding.
- Physicochemical Data: Property Target Compound BK69204 Molecular Formula Not reported C₁₉H₁₉F₃N₄O Molecular Weight Not reported 376.3756 g/mol Benzoyl Substituent Pyrrole Trifluoromethyl Potential Advantages Enhanced π-π interactions Improved metabolic stability
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Structural Differences: Heterocyclic core differs (pyrazolopyrimidine vs. pyridazine). Derivatives feature hydrazine and imino groups instead of piperazine.
- Functional Implications :
Key Research Findings and Trends
Piperazine Role : Piperazine enhances solubility and serves as a versatile scaffold for functionalization across analogues .
Substituent Effects :
- Electron-donating groups (e.g., pyrrole) may improve target binding via π-π interactions.
- Halogens (Cl, CF₃) increase lipophilicity but may reduce hydrogen-bonding capacity.
Biological Activities :
Q & A
Q. Methodological Approach :
- Perform side-by-side assays under standardized conditions (e.g., MIC testing against S. aureus).
- Use molecular docking to compare binding affinities for targets like DNA gyrase .
- Analyze electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety may enhance activity by modulating charge distribution .
Advanced: What strategies optimize bioavailability in pyridazine derivatives with bulky substituents?
Challenges : High molecular weight (~450 g/mol) and lipophilicity (logP >3) may limit aqueous solubility.
Q. Solutions :
- Introduce polar groups (e.g., -OH, -SO₂NH₂) on the pyrrole ring to improve solubility without compromising target binding .
- Use prodrug approaches : Convert the cyclopropyl group to a hydrolyzable ester for enhanced absorption .
- Nanoparticle encapsulation : Lipid-based carriers can improve in vivo delivery efficiency .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. SAR Framework :
Methodology : Systematically vary substituents at each site and assay against panels of enzymes/receptors (e.g., kinase profiling or radioligand displacement assays) .
Basic: What analytical methods confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR to verify piperazine coupling (δ 3.5–4.0 ppm for N-CH₂) and pyrrole protons (δ 6.8–7.2 ppm) .
- HPLC-MS : Purity (>98%) and molecular ion ([M+H]⁺ at m/z ~451) .
- X-ray crystallography : Resolve conformational flexibility of the piperazine-benzoyl linkage .
Advanced: How to address poor solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤1%) with surfactants (e.g., Tween-80) to maintain colloidal stability .
- pH adjustment : Prepare stock solutions in citrate buffer (pH 4.0) if the compound is weakly basic .
Advanced: What computational methods predict target interactions?
- Molecular dynamics simulations : Model piperazine flexibility in aqueous environments to identify stable binding poses .
- Density functional theory (DFT) : Calculate electrostatic potential maps to prioritize substituents with optimal charge complementarity .
Basic: What biological targets are plausible based on structural analogs?
- GPCRs : Serotonin (5-HT₂A) and dopamine (D₂) receptors due to piperazine-pyrrole motifs .
- Kinases : CDK2 or EGFR, where pyridazine derivatives act as ATP-competitive inhibitors .
Advanced: How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
